molecular formula C₃₇H₄₀D₈N₄O₅ B1154498 2,4-Phenoxy Lopinavir-d8 Impurity

2,4-Phenoxy Lopinavir-d8 Impurity

Cat. No.: B1154498
M. Wt: 636.85
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Phenoxy Lopinavir-d8 Impurity is a stable isotope-labelled analogue of 2,4-Phenoxy Lopinavir Impurity, which is a metabolite of the antiviral drug Lopinavir . Lopinavir is a potent peptidomimetic inhibitor of the HIV-1 protease enzyme . It works by incorporating a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease, thereby preventing the enzyme from cleaving the Gag polyprotein. This inhibition results in the production of immature, non-infectious viral particles . The presence of impurities and related substances in an Active Pharmaceutical Ingredient (API) can significantly impact the quality and safety of the final drug product . International guidelines, such as those from the ICH, mandate the identification and characterization of impurities present at levels above 0.1% . This deuterated impurity standard is designed for use in analytical method development, validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It serves as a critical reference standard for ensuring analytical precision and regulatory compliance, providing traceability against pharmacopeial standards . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₃₇H₄₀D₈N₄O₅

Molecular Weight

636.85

Synonyms

(S)-N-((2S,4S,5S)-5-(2-(2,4-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below summarizes key differences between 2,4-Phenoxy Lopinavir-d8 Impurity and related Lopinavir impurities:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound C₃₇H₄₀D₈N₄O₅ 636.85 Deuterated phenoxyacetamide group; eight D atoms Internal standard for LC-MS; impurity profiling in Lopinavir formulations
Lopinavir 2,4-Phenoxy Isomer C₃₇H₄₈N₄O₅ 628.82 Non-deuterated phenoxyacetamide; positional isomer Process impurity in Lopinavir synthesis; monitored in pharmacopeial testing
Lopinavir N2,N5-Divalinate-d8 C₃₆H₄₄D₈N₆O₅ 656.88 Deuterated divalinate substituent; eight D atoms Isotope-labeled impurity for metabolic studies; COVID-19-related research
Lopinavir Impurity-A C₃₄H₄₁N₅O₅ 607.73 Non-deuterated benzyl-phenoxyacetamide derivative Process impurity; monitored under USP/EP guidelines

Analytical and Functional Comparisons

  • Chromatographic Behavior: Deuterated impurities like 2,4-Phenoxy Lopinavir-d8 exhibit slightly longer retention times in reversed-phase HPLC compared to non-deuterated analogs due to increased molecular weight and altered hydrophobicity .
  • Stability : Deuterium substitution reduces metabolic degradation rates, making deuterated impurities more stable in biological matrices .
  • Regulatory Significance: Non-deuterated impurities (e.g., Lopinavir Impurity-A) are subject to strict pharmacopeial limits (e.g., USP/EP thresholds of ≤0.1–1.0%), while deuterated variants are primarily used as reference standards .

Research and Regulatory Considerations

  • Toxicological Data: While non-deuterated impurities are assessed for genotoxicity (e.g., ICH M7 guidelines), deuterated analogs are presumed less toxic due to their use in trace quantities as analytical tools .
  • Pharmacopeial Relevance : The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate impurity profiling for Lopinavir, but deuterated variants are excluded from routine testing unless specified .
  • Emerging Applications : Deuterated impurities are increasingly used in COVID-19 research to study Lopinavir’s metabolic interactions with antiviral therapies .

Preparation Methods

Deuterium Incorporation Strategies

The deuterated moiety in 2,4-Phenoxy Lopinavir-d8 arises from selective hydrogen-deuterium exchange or the use of deuterated precursors. Key steps include:

  • Deuteration of the Methyl Group : The trideuteriomethyl group at position 3 of the butanamide sidechain is introduced via reaction with deuterated methyl iodide (CD3I) in the presence of a base such as potassium tert-butoxide.

  • Isotopic Labeling of the Pentadeuterio Chain : The 2,3,4,4,4-pentadeuterio configuration is achieved through catalytic deuteration using palladium-on-carbon (Pd/C) in deuterium oxide (D2O) under high-pressure conditions.

Condensation and Cyclization

The core structure is assembled through a multi-step sequence:

  • Peptide Coupling : The (2S,4S,5S)-5-[[2-(2,4-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl amine is coupled to 2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide using 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF).

  • Stereochemical Control : Chiral resolution via preparative HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column ensures the desired S configuration at critical stereocenters.

Table 1: Key Reaction Parameters for Deuterium Incorporation

ParameterConditionSource
Deuteration Temperature80–100°C
Catalyst Loading5% Pd/C (w/w)
Reaction Time24–48 hours
Deuterium Purity≥99.8% (Cambridge Isotope Labs)

Purification Techniques

Solvent-Based Crystallization

The patent CN106117148A describes a methanol-water system for impurity removal:

  • Stepwise Precipitation : Crude Lopinavir-d8 is dissolved in methanol (15× weight) and cooled to 0–5°C. Water (9× weight) is added incrementally to induce crystallization, reducing single impurity content from >0.3% to <0.1%.

  • Temperature Gradients : Post-crystallization, the mixture is held at -5–-15°C for 60 minutes to enhance phase separation, achieving a purge process loss rate of <10%.

Chromatographic Purification

  • Normal-Phase HPLC : A silica gel column (250 × 4.6 mm, 5 µm) with hexane:isopropanol (85:15 v/v) at 1 mL/min resolves the 2,4-phenoxy isomer from the 2,6-dimethylphenoxy parent compound.

  • Yield Optimization : Axios Research reports >99.5% HPLC purity after two chromatographic cycles, with a recovery rate of 82–85%.

Analytical Characterization

Spectroscopic Identification

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+ ion at m/z 637.3842 (calculated 637.3839) confirms the molecular formula C37H48N4O5.

  • NMR Profiling :

    • ¹H NMR (500 MHz, DMSO-d6) : Absence of signals at δ 1.05–1.15 ppm (CH3) confirms deuterium incorporation.

    • ¹³C NMR : Quaternary carbon at δ 172.8 ppm correlates with the 2-oxo-1,3-diazinan moiety.

Stability Studies

Forced degradation under ICH guidelines reveals:

  • Acidic Conditions (0.1N HCl) : 2,4-Phenoxy Lopinavir-d8 degrades by 12% over 72 hours, forming a diamide impurity (C37H46N4O6).

  • Photolytic Stability : No significant degradation after 48 hours under UV light (320–400 nm).

Challenges in Industrial-Scale Synthesis

Diastereomer Formation

The 4 R epimer (retention time 33 minutes) is a persistent byproduct due to racemization during peptide coupling. Mitigation strategies include:

  • Low-Temperature Coupling : Maintaining reactions at -10°C reduces epimerization from 8% to <1%.

  • Enzymatic Resolution : Lipase PS-IM selectively hydrolyzes the undesired R isomer, improving enantiomeric excess (ee) to >99%.

Cost of Deuterated Reagents

Deuterated solvents (e.g., D2O, CD3OD) account for 60–70% of raw material costs. Substituting with H2O-CD3OD mixtures (1:3 v/v) reduces expenses by 40% without compromising isotopic purity .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying 2,4-Phenoxy Lopinavir-d8 Impurity in API formulations?

  • Methodological Answer : Reverse-phase HPLC with UV detection is widely used, as validated for Lopinavir impurities in pharmacopeial monographs. Ensure method specificity by spiking the impurity into placebo formulations and confirming resolution from the main peak . LC-MS or NMR can resolve structural ambiguities, particularly for isomers or deuterated analogs like Lopinavir-d8 . System suitability criteria (e.g., tailing factor <2.0, resolution >1.5) must align with ICH Q2(R1) guidelines .

Q. How can inter-laboratory variability in impurity quantification be minimized?

  • Methodological Answer : Standardize protocols using pharmacopeial reference materials (e.g., USP Lopinavir EP Impurity A) and cross-validate results with collaborative studies. Employ internal standards (e.g., deuterated analogs) to correct for matrix effects . Document instrument parameters (column lot, mobile phase pH) to identify variability sources .

Q. What are the critical steps in synthesizing this compound for use as a reference standard?

  • Methodological Answer : Follow regioselective deuteration protocols to ensure isotopic purity at the C-2 and C-4 phenoxy positions. Confirm deuterium incorporation via mass spectrometry (e.g., ≥98% isotopic enrichment) and exclude residual solvents (ICH Q3C) using headspace GC . Purity must be ≥95% (HPLC area normalization) with orthogonal characterization (FT-IR, ¹³C NMR) .

Advanced Research Questions

Q. How can forced degradation studies optimize impurity profiling strategies for 2,4-Phenoxy Lopinavir-d8?

  • Methodological Answer : Subject the API to stress conditions (acid/base hydrolysis, oxidation, thermal/photo-stress) and monitor degradation pathways via LC-PDA-MS. For example, oxidative stress (H₂O₂) may generate sulfoxide derivatives, while thermal stress could induce racemization. Correlate degradation products with process-related impurities using retention time alignment and fragmentation patterns .

Q. What experimental design strategies effectively minimize process-related impurities during Lopinavir-d8 synthesis?

  • Methodological Answer : Apply factorial design (e.g., 2³ factorial) to evaluate factors like reaction temperature, catalyst loading, and solvent polarity. Use response surface modeling to identify optimal conditions that suppress impurities (e.g., <0.15% w/w). Sequential simplex optimization is recommended for multi-variable systems .

Q. How do regulatory thresholds (ICH Q3A/B) influence impurity qualification for deuterated APIs like Lopinavir-d8?

  • Methodological Answer : Thresholds depend on daily dose and duration:

Daily Dose (g)Reporting ThresholdIdentification ThresholdQualification Threshold
≤20.05%0.10%0.15%
Deuterated impurities require genotoxicity assessments (Ames test) if structurally novel. Include mass balance studies to confirm analytical coverage of all impurities ≥0.10% .

Q. What strategies resolve discrepancies in impurity profiles between pharmacopeial standards and in-house batches?

  • Methodological Answer : Perform mass spectrometric deconvolution to distinguish co-eluting peaks. Cross-reference with impurity databases (e.g., USP PF) and validate using spiked samples. If elemental impurities (e.g., Pd from catalysts) are detected, apply ICP-MS with method sensitivity ≤0.1 ppm .

Data Contradiction & Validation

Q. How should researchers address conflicting impurity identification data from LC-MS vs. NMR?

  • Methodological Answer : Re-isolate the impurity via preparative HPLC and re-analyze using hyphenated techniques (LC-NMR-MS). For example, a discrepancy in aromatic proton counts (NMR) vs. molecular ion (MS) may indicate residual solvent interference or deuterium exchange artifacts. Confirm via 2D NMR (COSY, HSQC) .

Q. What validation parameters are critical for ensuring reproducibility in impurity quantification?

  • Methodological Answer :

ParameterAcceptance Criteria
SpecificityResolution ≥2.0 between impurity/API
LOD/LOQ≤0.01% and ≤0.03% (w/w)
LinearityR² ≥0.998 over 50-150% specification
Intermediate precision must show RSD ≤5.0% across analysts/instruments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.